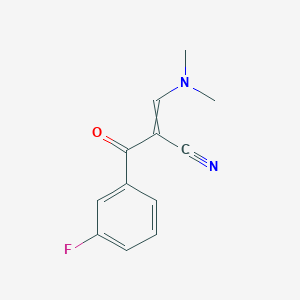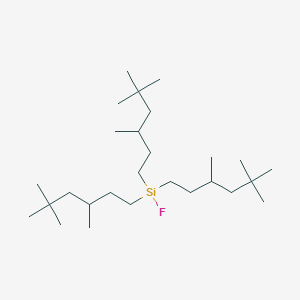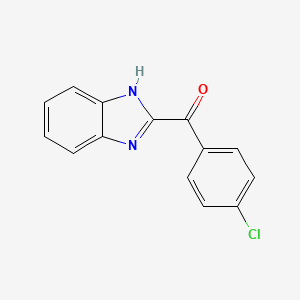![molecular formula C6H7N5O2S B14002516 6-(Ethanesulfonyl)tetrazolo[1,5-b]pyridazine CAS No. 62645-30-1](/img/structure/B14002516.png)
6-(Ethanesulfonyl)tetrazolo[1,5-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrazolo[1,5-b]pyridazine,6-(ethylsulfonyl)- is a nitrogen-rich heterocyclic compound that has garnered significant interest due to its potential applications in various fields, including energetic materials and medicinal chemistry. The compound’s unique structure, which includes a tetrazole ring fused to a pyridazine ring, contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrazolo[1,5-b]pyridazine,6-(ethylsulfonyl)- typically involves the formation of the tetrazole ring followed by its fusion with a pyridazine ring. One common method involves the reaction of 3,6-dichloropyridazine with sodium azide to form 6-azidotetrazolo[1,5-b]pyridazine, which is then subjected to further reactions to introduce the ethylsulfonyl group . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of tetrazolo[1,5-b]pyridazine,6-(ethylsulfonyl)- may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of environmentally benign solvents and reagents is also a key consideration in industrial processes to minimize environmental impact .
化学反応の分析
Types of Reactions
Tetrazolo[1,5-b]pyridazine,6-(ethylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted tetrazolo[1,5-b]pyridazine compounds. These products can have varied applications depending on their specific chemical properties .
科学的研究の応用
作用機序
The mechanism by which tetrazolo[1,5-b]pyridazine,6-(ethylsulfonyl)- exerts its effects involves the interaction of its nitrogen-rich structure with molecular targets. In energetic materials, the compound’s high nitrogen content facilitates rapid energy release upon detonation. In medicinal applications, its interaction with biological targets can lead to the inhibition of specific enzymes or pathways, contributing to its therapeutic effects .
類似化合物との比較
Similar Compounds
6-Azidotetrazolo[1,5-b]pyridazine: Known for its high nitrogen content and potential as an energetic material.
6-Chlorotetrazolo[1,5-b]pyridazine: Used as an intermediate in various synthetic pathways.
Uniqueness
Tetrazolo[1,5-b]pyridazine,6-(ethylsulfonyl)- stands out due to its unique combination of a tetrazole and pyridazine ring with an ethylsulfonyl group. This structure imparts distinct chemical properties, making it a valuable compound for diverse applications in chemistry, biology, medicine, and industry .
特性
CAS番号 |
62645-30-1 |
|---|---|
分子式 |
C6H7N5O2S |
分子量 |
213.22 g/mol |
IUPAC名 |
6-ethylsulfonyltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C6H7N5O2S/c1-2-14(12,13)6-4-3-5-7-9-10-11(5)8-6/h3-4H,2H2,1H3 |
InChIキー |
GPHNVPHTPJOYCD-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=NN2C(=NN=N2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene](/img/structure/B14002447.png)

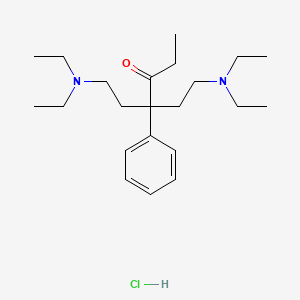
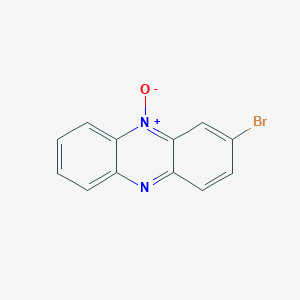
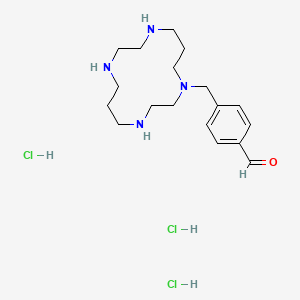
![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
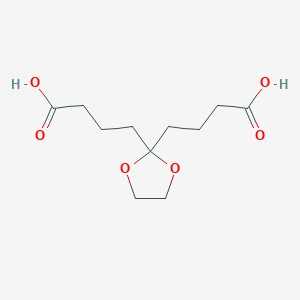
![2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14002494.png)
![3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B14002495.png)
